In Vivo Survival Benefit: XD23 Achieves 3-Fold Higher Survival Rate Than Methotrexate in an Orthotopic Osteosarcoma Model
In a BALB/c nude mouse orthotopic OS model (UMR-106 cells inoculated into distal tibia bone marrow), XD23 administered orally at 15 mg/kg (high dose) and 10 mg/kg (low dose) 2–3 times weekly for four weeks produced a 75% survival rate at study endpoint. By contrast, the positive control methotrexate (MTX) at 10 mg/kg yielded only a 25% survival rate, while the saline model group showed 0% survival with mortality beginning at day 15 [1]. The MTX group experienced mortality starting at day 19; XD23-treated mice showed no deaths until days 23 (low dose) and 27 (high dose) [1]. This head-to-head comparison demonstrates that XD23 provides a statistically and clinically significant survival extension over the standard-of-care chemotherapeutic agent.
| Evidence Dimension | Survival rate at end of treatment period (28 days) in orthotopic OS mouse model |
|---|---|
| Target Compound Data | 75% survival (both 10 mg/kg and 15 mg/kg XD23 groups combined) |
| Comparator Or Baseline | Methotrexate (MTX) 10 mg/kg: 25% survival; Model (saline): 0% survival |
| Quantified Difference | 3-fold higher survival rate vs. MTX; 75 percentage-point absolute increase over model group |
| Conditions | Orthotopic OS mouse model; UMR-106 cells inoculated into distal tibia bone marrow; oral administration 2–3×/week for 4 weeks; n=6 per group |
Why This Matters
Procurement decisions for in vivo osteosarcoma studies should prioritize XD23 over MTX when survival endpoint is critical, as XD23 confers a 50 percentage-point absolute survival advantage.
- [1] Xie Q, Shen Y, Yang Y, Liang J, Wu T, Hu C, Wang Y, Tao H. Identification of XD23 as a potent inhibitor of osteosarcoma via downregulation of DKK1 and activation of the WNT/β-catenin pathway. iScience. 2024;27(9):110758. View Source
